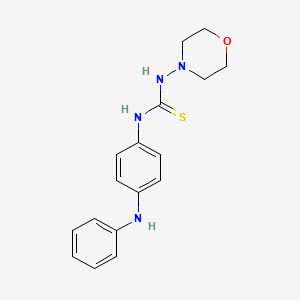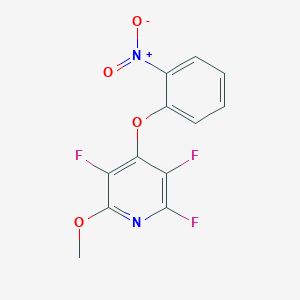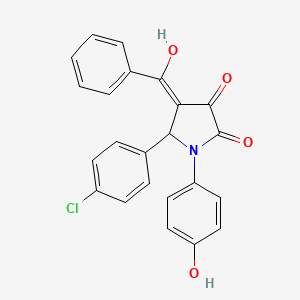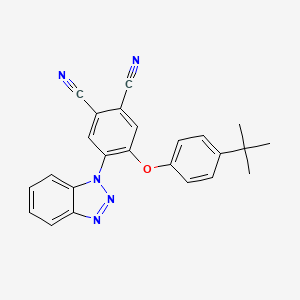
Naphthalene-1,5-diyl bis(2,4-dichlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL 2,4-DICHLOROBENZOATE is a complex organic compound characterized by the presence of multiple chlorinated benzoyl groups attached to a naphthyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL 2,4-DICHLOROBENZOATE typically involves the esterification of 1-naphthol with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-naphthol in an anhydrous solvent such as dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1-naphthol and 2,4-dichlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The chlorinated benzoyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 1-naphthol and 2,4-dichlorobenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL 2,4-DICHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated benzoyl groups can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A simpler compound with similar chlorinated benzoyl groups.
2,4-Dichlorobenzoyl chloride: A reactive intermediate used in the synthesis of various derivatives.
3,5-Dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
Uniqueness
5-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL 2,4-DICHLOROBENZOATE is unique due to its combination of a naphthyl core with multiple chlorinated benzoyl groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H12Cl4O4 |
|---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
[5-(2,4-dichlorobenzoyl)oxynaphthalen-1-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H12Cl4O4/c25-13-7-9-17(19(27)11-13)23(29)31-21-5-1-3-15-16(21)4-2-6-22(15)32-24(30)18-10-8-14(26)12-20(18)28/h1-12H |
InChI Key |
ONPYDRCYLRATRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=C1)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868959.png)
![2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868966.png)
![4-(4-chlorophenyl)-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B10868971.png)
![N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine](/img/structure/B10868983.png)
![N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10868990.png)

![Ethyl 2-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869001.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869002.png)

![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)

![7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10869026.png)

![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869045.png)
